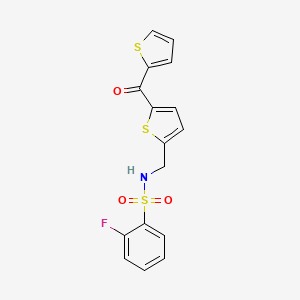

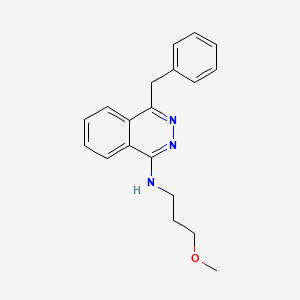

![molecular formula C17H16N2O5S B2656880 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2097929-18-3](/img/structure/B2656880.png)

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered heterocyclic ring made up of one sulfur atom and four carbon atoms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of furan, thiophene, and imidazole derivatives involves various methods. For instance, the Gewald reaction is a typical and significant synthetic method to thiophene derivatives . The synthesis of imidazole derivatives involves condensation reactions of primary amines with carbonyl compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectral studies. For example, the ligand N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide was found to exist in keto form .Chemical Reactions Analysis

These compounds undergo many reactions. For example, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis

Furan is a nonpolar aromatic compound and is soluble in most organic solvents . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Scientific Research Applications

Photoinduced Oxidative Annulation

Jin Zhang et al. (2017) detailed a photoinduced direct oxidative annulation process that allows for the synthesis of highly functionalized polyheterocyclic compounds. This method is notable for its avoidance of transition metals and oxidants, leveraging excited-state intramolecular proton transfer (ESIPT) phenomena to produce compounds with complex architectures, which could have implications for synthesizing materials related to the query compound (Zhang et al., 2017).

Biobased Polyesters Synthesis

Yi Jiang et al. (2014) explored the enzymatic polymerization of biobased rigid diols, including 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters. This research produced novel furan polyesters with potential applications in sustainable material development, indicating a route for producing environmentally friendly polymers from furan-based compounds (Jiang et al., 2014).

γ-Hydroxybutenolides Synthesis

Vasiliki Kotzabasaki et al. (2016) demonstrated the regiocontrolled synthesis of γ-hydroxybutenolides through photooxygenation of 2-thiophenyl-substituted furans. This method highlights the potential of furan and thiophene derivatives in the synthesis of biologically relevant compounds via environmentally friendly processes (Kotzabasaki et al., 2016).

Dye-Sensitized Solar Cells

Se Hun Kim et al. (2011) investigated the use of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells. Their findings suggest that these heterocyclic linkers can significantly enhance solar energy conversion efficiency, underscoring the potential of furan and thiophene derivatives in photovoltaic applications (Kim et al., 2011).

Chemoselective Protection and Functionalization

Research by A. Carpenter and D. Chadwick (1985) on the chemoselective protection of heteroaromatic aldehydes demonstrates the versatility of furan and thiophene derivatives in synthetic chemistry. Their work provides a foundation for further developments in the selective functionalization of complex molecules (Carpenter & Chadwick, 1985).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-1-6-23-13)16(21)19-11-17(22,12-5-8-25-10-12)14-4-2-7-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJXKLLZDCZBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

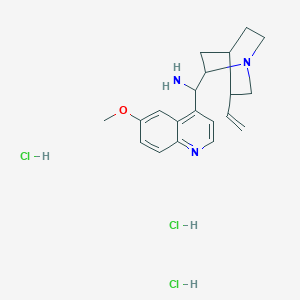

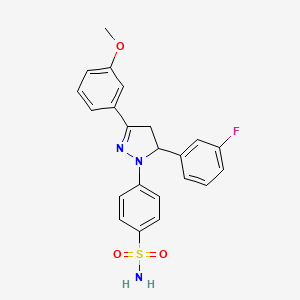

![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)

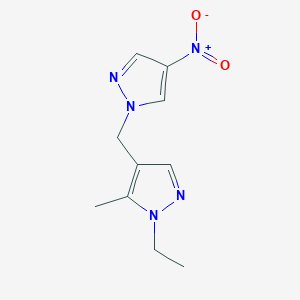

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

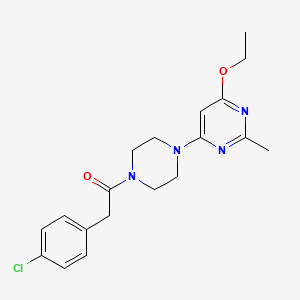

![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)

![5-(4-Fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2656811.png)

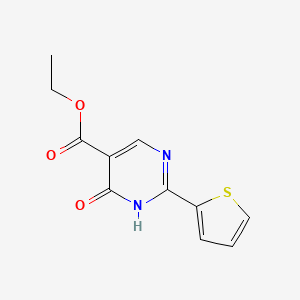

![N-(2-ethoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2656813.png)

![3-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B2656815.png)